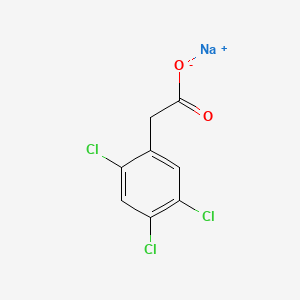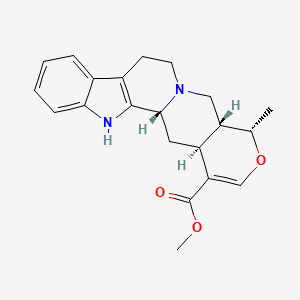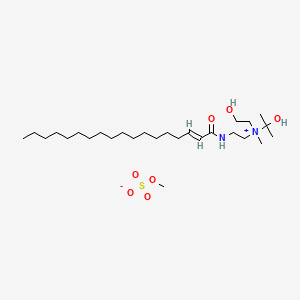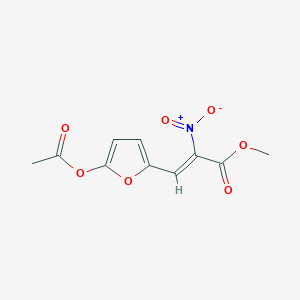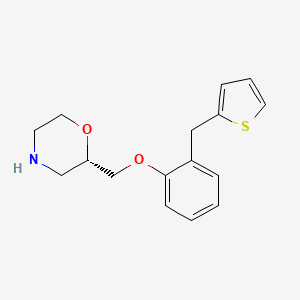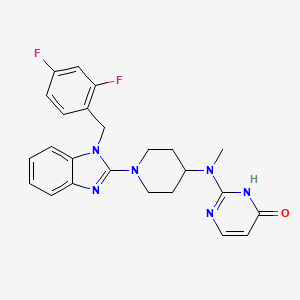
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- umfasst typischerweise mehrere Schritte, darunter die Bildung des Benzimidazol-Kerns, die Einführung der Difluorphenylgruppe und die Anbindung der Piperidinyl- und Pyrimidinon-Einheiten. Gängige Synthesemethoden umfassen:
Suzuki–Miyaura-Kupplung: Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet und beinhaltet die Verwendung von Palladiumkatalysatoren und Borreagenzien.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Synthesemethoden unter Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu verbessern. Kontinuierliche Durchfluss-Mikroreaktorsysteme können eingesetzt werden, um die Reaktions effizienz und Kontrolle zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluorophenyl group, and the attachment of the piperidinyl and pyrimidinone moieties. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Palladiumkatalysatoren werden häufig in Kupplungsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen produzieren kann.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken, wodurch ihre Aktivität moduliert und zelluläre Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Triazole: Bekannt für ihr pharmakologisches Potenzial und in der Synthese verschiedener Medikamente eingesetzt.
Einzigartigkeit
4(1H)-Pyrimidinon, 2-((1-(1-((2,4-Difluorphenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in mehreren Bereichen einzigartig. Seine Struktur ermöglicht verschiedene chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
108612-71-1 |
|---|---|
Molekularformel |
C24H24F2N6O |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-[[1-[1-[(2,4-difluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N6O/c1-30(23-27-11-8-22(33)29-23)18-9-12-31(13-10-18)24-28-20-4-2-3-5-21(20)32(24)15-16-6-7-17(25)14-19(16)26/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H,27,29,33) |
InChI-Schlüssel |
AETINDVDVLWKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)F)F)C5=NC=CC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


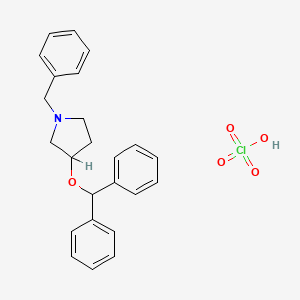
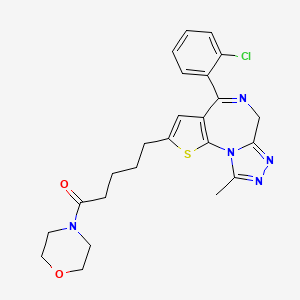
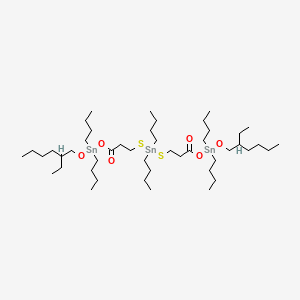
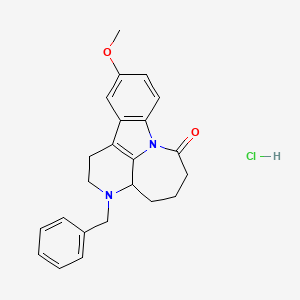
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
